Methyl 3-chloro-6-methyl-2-oxoheptanoate
Description
Methyl 3-chloro-6-methyl-2-oxoheptanoate is a methyl ester derivative characterized by a chloro group at position 3, a methyl substituent at position 6, and a ketone group at position 2 of a heptanoate backbone. Methyl esters are widely studied for their roles in organic synthesis, natural product chemistry, and industrial applications due to their stability and reactivity.
Properties
CAS No. |
113524-84-8 |
|---|---|
Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
methyl 3-chloro-6-methyl-2-oxoheptanoate |
InChI |
InChI=1S/C9H15ClO3/c1-6(2)4-5-7(10)8(11)9(12)13-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
WLQBPALIDADIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(=O)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-6-methyl-2-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-6-methyl-2-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-methyl-2-oxoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 3-chloro-6-methyl-2-hydroxyheptanoate.
Oxidation: Formation of 3-chloro-6-methyl-2-oxoheptanoic acid.
Scientific Research Applications
Methyl 3-chloro-6-methyl-2-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-methyl-2-oxoheptanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on methyl esters with analogous functional groups, substitution patterns, or applications. Key examples include:
Sandaracopimaric Acid Methyl Ester (C₂₁H₃₀O₂)
- Structure : A diterpene methyl ester with a fused tricyclic framework and carboxylate group.
- Properties: Higher molecular weight (314.5 g/mol) and lower volatility compared to Methyl 3-chloro-6-methyl-2-oxoheptanoate due to its extended hydrocarbon skeleton.
- Applications : Found in Austrocedrus chilensis resin; used in natural product isolation and GC-MS analysis .
Methyl Salicylate (C₈H₈O₃)
- Structure : Simpler aromatic ester with a hydroxyl group adjacent to the ester moiety.
- Properties : Lower molecular weight (152.15 g/mol), higher volatility (vapor pressure: 0.1 mmHg at 25°C), and distinct solubility in polar solvents.
- Applications : Widely used in fragrances, pharmaceuticals, and as a standard in atmospheric VOC studies .

Torulosic Acid Methyl Ester (C₂₁H₃₂O₃)
- Structure : A labdane diterpene methyl ester with a hydroxyl group and conjugated double bonds.
- Properties : Moderate polarity and thermal stability, detectable via gas chromatography with retention times influenced by branching .
Key Research Findings and Analytical Methods
- Gas Chromatography (GC): Methyl esters like sandaracopimaric acid and torulosic acid methyl ester are routinely analyzed via GC-MS, with retention times and mass fragmentation patterns aiding identification . This compound would likely require similar methods, though its chloro group may alter fragmentation behavior.
- Thermal Stability : Methyl esters with branched chains (e.g., 6-methyl substituent) exhibit enhanced thermal stability compared to linear analogs, as seen in diterpene esters .
- Reactivity : Chlorinated methyl esters are prone to nucleophilic substitution at the chloro site, a feature exploited in synthetic chemistry for functional group interconversion .
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